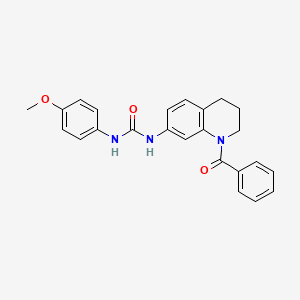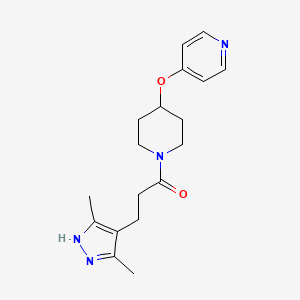![molecular formula C13H18N4O3 B2638288 6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941910-06-1](/img/structure/B2638288.png)
6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” would include additional functional groups attached to the pyrimidine ring, as indicated by its name.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. The Dimroth rearrangement represents one such reaction, which involves the isomerization of heterocycles via processes of ring opening and ring closure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its specific molecular structure. For example, the presence of the hydroxyethyl and ethyl groups could impact its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research has demonstrated novel synthetic pathways and reactions involving pyrido[2,3-d]pyrimidine derivatives. For instance, innovative reactions of 5-cyano-1,3-dimethyluracil have led to the synthesis of various pyrido[2,3-d]pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis (Su & Watanabe, 1982). Furthermore, facile construction methods for substituted pyrimido[4,5-d]pyrimidones have been explored, highlighting the adaptability of enaminouracil in generating diverse pyrimidine frameworks (Hamama et al., 2012).
Applications in Optical and Nonlinear Optical Properties
A study on pyrimidine-based bis-uracil derivatives showcased their potential as candidates for optical and NLO device fabrications. These compounds were synthesized and evaluated for their antimicrobial properties, photoluminescence, and molecular docking, underscoring their multifunctional applications (Mohan et al., 2020).
Drug Discovery and Biological Activities
While focusing on non-drug-related applications, it's notable that research on pyrido[2,3-d]pyrimidine derivatives also extends to investigating their biological activities. For instance, the anti-Hepatitis B virus activity of certain N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives has been documented, demonstrating the broad scope of these compounds beyond purely chemical interests (El‐Sayed et al., 2009).
Synthesis and Structural Analysis
Studies have also delved into the efficient synthesis and structural characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives. These efforts have included spectral and computational analyses to determine the electronic structures and reactivity of these compounds, contributing to a deeper understanding of their chemical properties (Ashraf et al., 2019).
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological system in which they are acting. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Direcciones Futuras
Future research on pyrimidine derivatives like “6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could focus on further elucidating their mechanisms of action, optimizing their synthesis, and exploring their potential applications in various fields such as medicine and pharmacology .
Propiedades
IUPAC Name |
6-ethyl-5-(2-hydroxyethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-4-8-7-15-11-9(10(8)14-5-6-18)12(19)17(3)13(20)16(11)2/h7,18H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZQNPBQYXPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCCO)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)

![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)

![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)
![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2638215.png)
![2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2638218.png)

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2638222.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2638226.png)
![6-(4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2638228.png)
